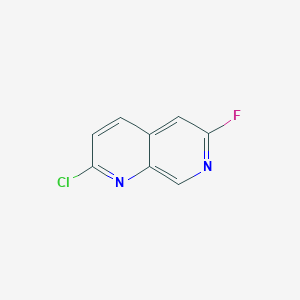

2-Chloro-6-fluoro-1,7-naphthyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-6-fluoro-1,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of chlorine and fluorine atoms at the 2 and 6 positions, respectively, on the naphthyridine ring. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry.

Mécanisme D'action

Target of Action

It is known that naphthyridines, a class of compounds to which 2-chloro-6-fluoro-1,7-naphthyridine belongs, have a wide range of pharmacological activities, including anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities . The specific targets would depend on the functional groups attached to the naphthyridine core .

Mode of Action

The mode of action of naphthyridines generally involves interaction with their targets leading to changes in cellular processes . The specific mode of action would depend on the functional groups attached to the naphthyridine core .

Biochemical Pathways

Given the wide range of pharmacological activities of naphthyridines, it can be inferred that multiple biochemical pathways could be affected .

Pharmacokinetics

These properties would determine the bioavailability of the compound .

Result of Action

Given the wide range of pharmacological activities of naphthyridines, it can be inferred that the compound could have multiple effects at the molecular and cellular levels .

Action Environment

Such factors could potentially influence the compound’s action .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-fluoro-1,7-naphthyridine typically involves the reaction of 2-chloro-6-fluoropyridine with appropriate reagents under controlled conditions. One common method is the Gould-Jacobs reaction, which involves the condensation of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization . Another method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction temperature and time, are critical factors in the industrial synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-6-fluoro-1,7-naphthyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form naphthyridine N-oxides or reduction to form dihydronaphthyridines.

Cross-Coupling Reactions: Reactions such as Suzuki-Miyaura coupling can be used to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Cross-Coupling: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution Products: Various substituted naphthyridines depending on the nucleophile or electrophile used.

Oxidation Products: Naphthyridine N-oxides.

Reduction Products: Dihydronaphthyridines.

Coupling Products: Biaryl or diaryl naphthyridines.

Applications De Recherche Scientifique

2-Chloro-6-fluoro-1,7-naphthyridine has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and antiviral agent.

Biological Research: Used as a ligand in coordination chemistry to study metal complexes.

Industrial Applications: Employed in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Comparaison Avec Des Composés Similaires

2-Chloro-6-fluoro-1,7-naphthyridine can be compared with other naphthyridine derivatives such as:

1,5-Naphthyridine: Known for its biological activities and used in similar applications.

1,6-Naphthyridine: Studied for its anticancer properties and other biological activities.

1,8-Naphthyridine: Another isomer with distinct chemical properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity compared to other naphthyridine isomers.

Activité Biologique

2-Chloro-6-fluoro-1,7-naphthyridine is a compound belonging to the naphthyridine class, which has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Overview of Naphthyridines

Naphthyridines are known for their wide-ranging pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. The specific substitution pattern of this compound contributes to its unique reactivity and biological activity compared to other compounds in this class.

Target of Action

The biological activity of naphthyridines generally involves interactions with various cellular targets, leading to alterations in cellular processes. The presence of halogen substituents like chlorine and fluorine enhances the lipophilicity and biological activity of these compounds.

Biochemical Pathways

Research indicates that naphthyridines can influence multiple biochemical pathways. For instance, they may act as inhibitors of key enzymes involved in disease processes, such as HIV reverse transcriptase and DNA gyrase .

Pharmacokinetics

The pharmacokinetic properties of this compound determine its bioavailability and overall effectiveness in therapeutic applications. Factors such as absorption, distribution, metabolism, and excretion play crucial roles in its biological activity.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that derivatives of naphthyridine demonstrate selective antibacterial activity against resistant strains of bacteria such as Bacillus subtilis and Staphylococcus aureus, comparable to standard antibiotics like ampicillin .

| Compound | Target Bacteria | Activity |

|---|---|---|

| This compound | Bacillus subtilis | Selective antibacterial |

| Derivative 10a | Pseudomonas aeruginosa | Broad-spectrum antibacterial |

| Derivative 31b | Staphylococcus aureus | High inhibitory effect |

Antiviral Activity

The compound has also shown promising results against viral infections. In particular, studies on related compounds indicate that modifications at the C5 and C6 positions enhance activity against HIV-1 . The 2-chloro-6-fluoro substitution has been linked to increased potency against various HIV strains.

Anticancer Properties

Research highlights the potential anticancer effects of naphthyridine derivatives. The mechanisms may involve the inhibition of cancer cell proliferation and induction of apoptosis through various signaling pathways .

Case Studies

- HIV Inhibition Study : A study demonstrated that derivatives with the 2-chloro-6-fluoro substitution exhibited picomolar activity against wild-type HIV-1. The presence of stereogenic centers significantly influenced their antiviral efficacy .

- Antibacterial Efficacy : In another study focusing on the antimicrobial properties of naphthyridine derivatives, several compounds were tested against drug-resistant bacterial strains. The introduction of halogen substituents was found to enhance antibacterial activity significantly .

Propriétés

IUPAC Name |

2-chloro-6-fluoro-1,7-naphthyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClFN2/c9-7-2-1-5-3-8(10)11-4-6(5)12-7/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVBBUUWDRRWWTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=CN=C(C=C21)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.